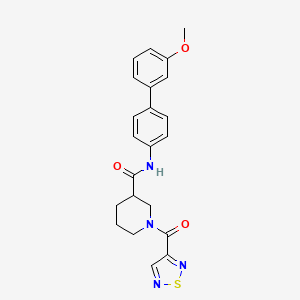
(1H-benzimidazol-2-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine
Description
The compound "(1H-benzimidazol-2-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine" is a multifaceted molecule, incorporating elements of benzimidazole, pyridine, and thiophene. This configuration suggests a potential for diverse chemical interactions and functionalities, pertinent to various scientific explorations, including luminescence, catalysis, and complex formation with metals.
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves the reaction of corresponding amines, aldehydes, or nitriles under specific conditions to form complex structures. For example, derivatives similar to the target compound have been synthesized through multi-step reactions involving initial formation of a base structure followed by various substitutions and modifications to introduce the pyridine and thiophene components (Khattar & Mathur, 2013).
Molecular Structure Analysis
Molecular structure analysis of benzimidazole derivatives reveals diverse coordination geometries when complexed with metals, demonstrating their flexibility and adaptability in forming various complex structures. The coordination often involves nitrogen atoms from the benzimidazole groups, with structures ranging from trigonal bipyramidal to square planar geometries (Abdel Ghani & Mansour, 2011).
Chemical Reactions and Properties
Benzimidazole and its derivatives are known for their ability to act as ligands in complexation reactions, particularly with transition metals, leading to the formation of complexes with significant catalytic, optical, and biological properties. These reactions are indicative of the compound's chemical versatility and its potential utility in various fields of chemistry and material science (Yan et al., 2009).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituent groups. These properties are crucial in determining the compound's applicability in different scientific and industrial applications. Studies have shown that modifications to the benzimidazole core can significantly affect these properties, tailoring the compound to specific needs (Boča, Jameson, & Linert, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group compatibility, of "(1H-benzimidazol-2-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine" and its derivatives, are essential for understanding their behavior in chemical syntheses and their interactions in biological systems. These compounds exhibit a wide range of chemical behaviors, from acting as ligands in metal complexation to serving as intermediates in organic synthesis, showcasing their versatility in chemical reactions (Adib et al., 2008).
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-pyridin-3-yl-N-(thiophen-3-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c1-2-6-18-17(5-1)21-19(22-18)13-23(12-16-7-9-24-14-16)11-15-4-3-8-20-10-15/h1-10,14H,11-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLNEJMJUBQTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CC3=CN=CC=C3)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-oxo-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-1,5-dihydro-4H-1,2,4-triazol-4-yl}propanoic acid](/img/structure/B4534034.png)

![N-(3-hydroxy-3-phenylpropyl)-N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4534047.png)
![3-[(4-benzoylpiperazin-1-yl)carbonyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4534058.png)
![2-(1-{1-[(6-chloro-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B4534070.png)
![4-(1-{3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidin-2-yl)-3,5-dimethylisoxazole](/img/structure/B4534093.png)

![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4534103.png)

![1-(3-methoxyphenyl)-4-[(2-methyl-1,6-naphthyridin-3-yl)carbonyl]-2-piperazinone](/img/structure/B4534124.png)
![2-isopropyl-N-[3-methyl-4-(pentanoylamino)phenyl]pyrimidine-4-carboxamide](/img/structure/B4534131.png)
![1-(3-chlorobenzyl)-N-methyl-N-[4-(4-morpholinyl)butyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534136.png)
![N-[3-(3,4-dimethylphenoxy)propyl]-N,1-dimethylpyrrolidine-3-carboxamide](/img/structure/B4534141.png)
